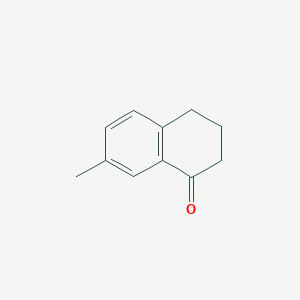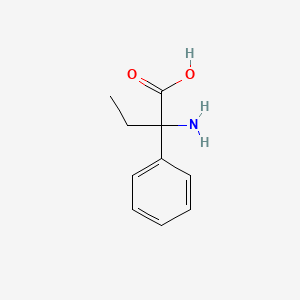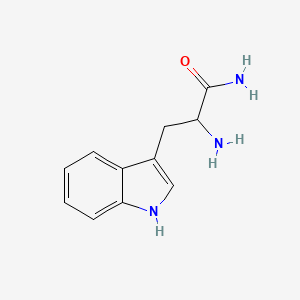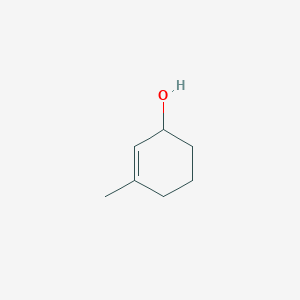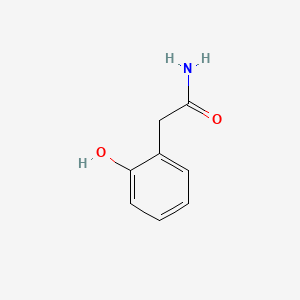
2-トリフルオロメチル-2-プロパノール
概要
説明
2-Trifluoromethyl-2-propanol is a fluorinated aliphatic alcohol. It can be prepared by reacting methyllithium, trifluoroacetone and trifluorovinyl bromide in ether. This can also be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether.
科学的研究の応用
放射化学合成用溶媒
2-トリフルオロメチル-2-プロパノール: は、F-フルオロチミジンなどの放射性医薬品の調製における溶媒として使用されます 。この化合物は、ポジトロン断層法(PET)イメージングで細胞増殖を評価するために使用されるチミジンアナログであり、腫瘍学研究において価値があります。
硝酸エステルの合成
この化合物は、硝酸とトリフルオロ酢酸無水物を用いたニトロ化反応によって、硝酸エステル、例えば[2-(トリフルオロメチル)-2-プロピルニトレート]の合成に関与しています 。硝酸エステルは、医薬品や材料科学など、さまざまな分野で重要です。
Safety and Hazards
作用機序
Target of Action
This compound is a fluorinated aliphatic alcohol
Mode of Action
As a fluorinated aliphatic alcohol , it may interact with its targets in a manner similar to other alcohols, potentially affecting membrane fluidity or acting as a solvent.
Biochemical Pathways
The specific biochemical pathways affected by 2-Trifluoromethyl-2-propanol are not well-established. Given its structure, it could potentially participate in reactions involving alcohols or fluorinated compounds. For instance, it has been used in the synthesis of [2-(trifluoromethyl)-2-propyl nitrate] through nitration in nitric acid/trifluoroacetic anhydride .
Result of Action
As a fluorinated aliphatic alcohol , it may have effects similar to other alcohols, such as altering membrane fluidity or acting as a solvent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Trifluoromethyl-2-propanol. For instance, its boiling point is 83°C , so it would be volatile at high temperatures. It is also classified as a flammable liquid , so it should be handled with care to prevent ignition. The compound’s action could also be influenced by the pH, presence of other substances, and other environmental conditions.
生化学分析
Biochemical Properties
2-Trifluoromethyl-2-propanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a solvent in the preparation of [18F]fluorothymidine, a radiolabeled compound used in positron emission tomography (PET) imaging . Additionally, 2-Trifluoromethyl-2-propanol can participate in nitration reactions to form 2-(trifluoromethyl)-2-propyl nitrate . These interactions highlight the compound’s versatility and importance in biochemical applications.
Cellular Effects
The effects of 2-Trifluoromethyl-2-propanol on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to act as a solvent for radiolabeled compounds like [18F]fluorothymidine suggests its potential impact on cellular imaging and diagnostic techniques . Furthermore, its interactions with various biomolecules can lead to changes in cellular function, highlighting its significance in biochemical research.
Molecular Mechanism
At the molecular level, 2-Trifluoromethyl-2-propanol exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s fluorinated structure allows it to form stable interactions with enzymes and proteins, potentially leading to changes in gene expression and cellular function . These molecular mechanisms underscore the compound’s importance in biochemical studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Trifluoromethyl-2-propanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Trifluoromethyl-2-propanol remains stable under specific conditions, allowing for consistent results in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 2-Trifluoromethyl-2-propanol vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Understanding the threshold effects and toxicology of 2-Trifluoromethyl-2-propanol is crucial for its safe and effective use in research.
Metabolic Pathways
2-Trifluoromethyl-2-propanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s fluorinated structure allows it to participate in unique metabolic reactions, potentially affecting metabolic flux and metabolite levels . These interactions emphasize the compound’s role in metabolic studies and its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Trifluoromethyl-2-propanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s fluorinated structure allows it to be efficiently transported and localized within specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
2-Trifluoromethyl-2-propanol exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s biochemical effects and optimizing its use in research applications.
特性
IUPAC Name |
1,1,1-trifluoro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O/c1-3(2,8)4(5,6)7/h8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGWWLDZAFOHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198752 | |
| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507-52-8 | |
| Record name | 1,1,1-Trifluoro-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 507-52-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trifluoro-2-methylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80198752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2-METHYLPROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM78D29ULQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-trifluoromethyl-2-propanol a good solvent for atom transfer radical polymerization (ATRP) of semi-fluorinated (meth)acrylates?
A: 2-Trifluoromethyl-2-propanol exhibits a favorable balance of solubility properties for ATRP of semi-fluorinated monomers, polymers, and catalysts. [] This characteristic is crucial for efficient polymerization and prevents undesirable side reactions like transesterification. In contrast to other solvents, 2-trifluoromethyl-2-propanol allows for controlled polymerization with narrow molar mass distributions and high end group fidelity, even at high conversions. []
Q2: How does the structure of 2-trifluoromethyl-2-propanol relate to its effectiveness in nucleophilic fluorination reactions?
A: As a tertiary alcohol, 2-trifluoromethyl-2-propanol exhibits superior performance as a solvent in nucleophilic fluorination reactions compared to primary or secondary alcohols. [] While the exact mechanism is not fully elucidated in the provided research, it's suggested that the steric hindrance around the hydroxyl group in tertiary alcohols like 2-trifluoromethyl-2-propanol and thexyl alcohol might contribute to the higher yields of [18F]fluorothymidine. [] This highlights the importance of solvent selection in optimizing radiochemical yields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


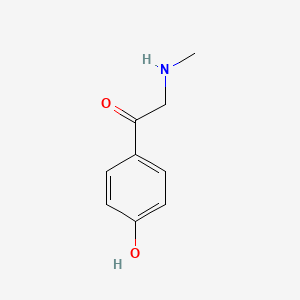
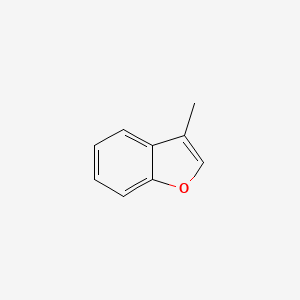

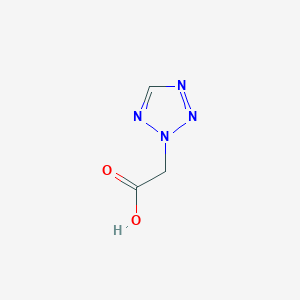
![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)


